![molecular formula C16H8ClF3O2S B6355799 (3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98% CAS No. 887268-30-6](/img/structure/B6355799.png)
(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule that has gained significant interest in the scientific community due to its unique properties and potential implications in various fields of research and industry. It belongs to a class of heterocyclic compounds known as thiophenes .
Molecular Structure Analysis
The molecular formula of this compound isC16H8ClF3O2S and it has a molecular weight of 356.7 g/mol. The structure includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, thiophene and its derivatives are known to be involved in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The compound is soluble in most organic solvents but insoluble in water . Other specific physical and chemical properties of this compound are not provided in the available resources.Wirkmechanismus
The mechanism of action of 3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) is not yet fully understood. However, it is believed to act as a Lewis acid, which is a type of electron acceptor. It is thought to bind to electron-rich sites on molecules, such as aromatic rings, and to promote the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) are not yet fully understood. However, it is known to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, it has been shown to have anticonvulsant and anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) in laboratory experiments include its high purity and its ability to promote the formation of covalent bonds. It is also relatively stable and has a low toxicity. However, it is not suitable for use in the presence of water, as it is hydrolytically unstable.
Zukünftige Richtungen
The potential future directions for research on 3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of other compounds. In addition, further research is needed to explore its potential use in the fabrication of nanostructures and optoelectronic devices.
Synthesemethoden
3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) is synthesized by the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid and 4-(trifluoromethoxy)phenylmagnesium bromide. This reaction is facilitated by the use of an anhydrous solvent such as tetrahydrofuran (THF). The reaction has been shown to be highly efficient, with yields of up to 98%.
Wissenschaftliche Forschungsanwendungen
3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone (98%) is used in a variety of scientific research applications. It is a key reagent in organic synthesis for the preparation of other compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of organic materials for use in optoelectronic devices, such as light-emitting diodes (LEDs). In addition, it is used in the preparation of polymers materials for use in the fabrication of nanostructures.
Eigenschaften
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3O2S/c17-13-11-3-1-2-4-12(11)23-15(13)14(21)9-5-7-10(8-6-9)22-16(18,19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMWBLIZUOCAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)

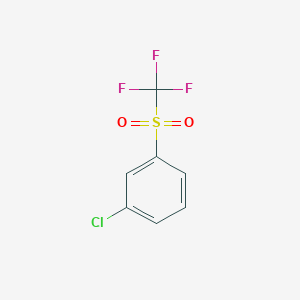

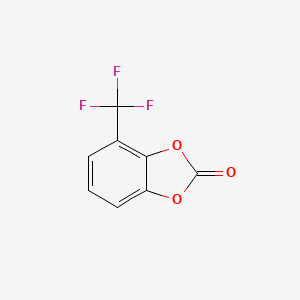


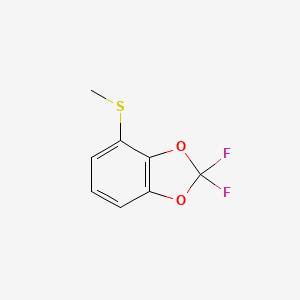
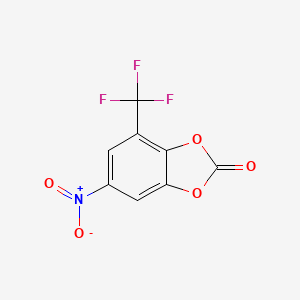
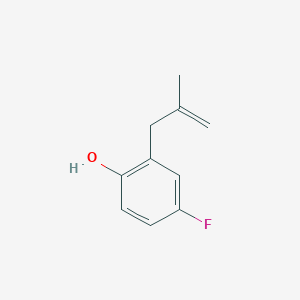
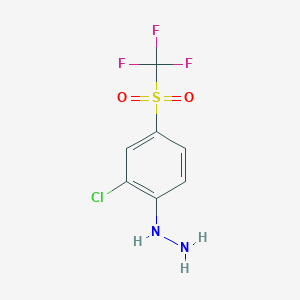
![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)
![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)
